molecular formula C15H27NO2S B14548275 1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione CAS No. 62164-01-6

1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione

Cat. No.: B14548275
CAS No.: 62164-01-6
M. Wt: 285.4 g/mol
InChI Key: KWMAVSOLWHSENH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. Pyrrolidine-2,5-diones are known for their versatile scaffold, which is widely used in medicinal chemistry for the development of biologically active compounds . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions . The reaction conditions may vary depending on the specific precursor and desired yield.

Industrial Production Methods

Industrial production of 1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-(heptylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and heptylsulfanyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

CAS No.

62164-01-6

Molecular Formula

C15H27NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

1-butyl-3-heptylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H27NO2S/c1-3-5-7-8-9-11-19-13-12-14(17)16(15(13)18)10-6-4-2/h13H,3-12H2,1-2H3

InChI Key

KWMAVSOLWHSENH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1CC(=O)N(C1=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.